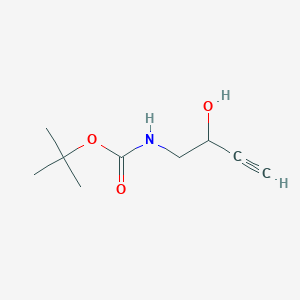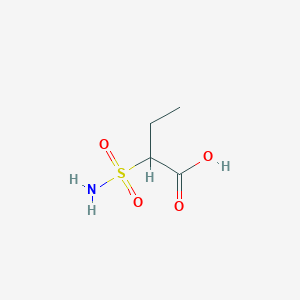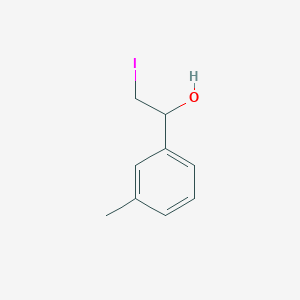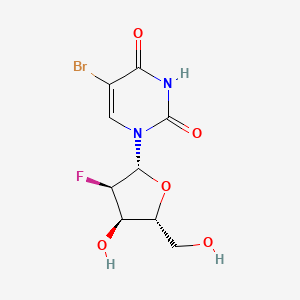![molecular formula C9H10BrNS B13085770 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13085770.png)
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a heterocyclic compound that contains a bromine atom and a thiazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with 2-(bromomethyl)-2-butylhexanoic acid. The process includes several steps such as hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: Similar structure but with a methoxy group instead of a bromine atom.
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but with an oxazepine ring instead of a thiazepine ring.
Uniqueness
7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is unique due to the presence of the bromine atom and the thiazepine ring, which confer specific chemical and biological properties that are not found in its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H10BrNS |
|---|---|
Molekulargewicht |
244.15 g/mol |
IUPAC-Name |
7-bromo-2,3,4,5-tetrahydro-1,4-benzothiazepine |
InChI |
InChI=1S/C9H10BrNS/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2 |
InChI-Schlüssel |
QDPANCLLQFWQIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=C(CN1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)






![N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride](/img/structure/B13085753.png)
![[7-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13085760.png)
![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13085764.png)




